

# Application Notes and Protocols for DS68591889 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

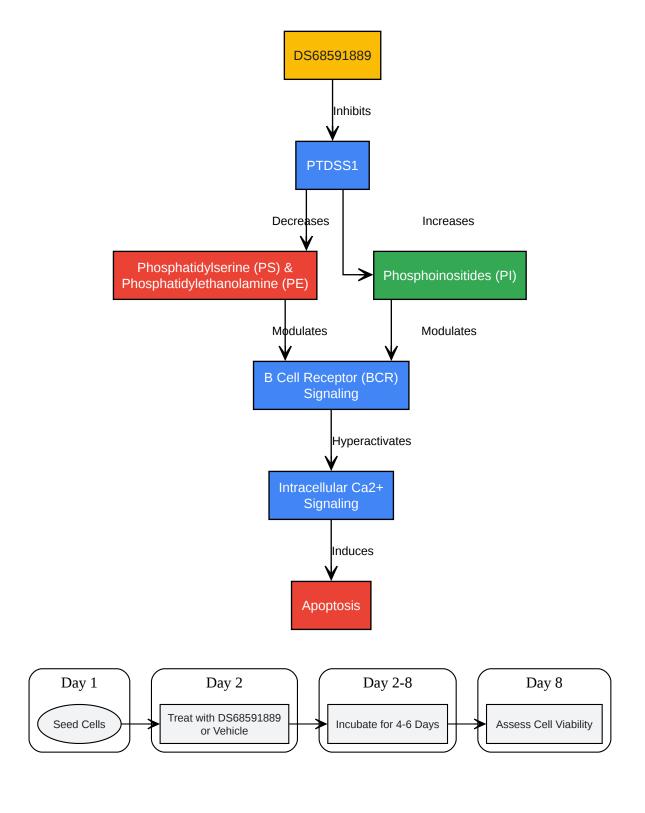
## Introduction

**DS68591889** is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a key enzyme in the synthesis of phosphatidylserine (PS).[1][2][3] It does not exhibit inhibitory activity against PTDSS2.[1][2][3] The primary mechanism of action of **DS68591889** involves the induction of a phospholipid imbalance within cancer cells.[1][2] This disruption has been shown to negatively regulate B cell receptor (BCR)-induced calcium (Ca2+) signaling, ultimately leading to apoptotic cell death.[1] These characteristics make **DS68591889** a valuable tool for cancer research, particularly in the context of B cell lymphomas.[1][3]

# **Mechanism of Action**

**DS68591889** specifically targets and inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) to PS.[3][4] This inhibition leads to a significant reduction in the cellular levels of PS and phosphatidylethanolamine (PE), and an increase in phosphoinositides. [3] In B cell lymphoma cells, this altered phospholipid landscape lowers the activation threshold for the B cell receptor (BCR).[3] Consequently, the BCR becomes hyperactivated, resulting in an aberrant and sustained increase in intracellular Ca2+ levels, which in turn triggers the apoptotic cascade and leads to cell death.[3]





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## References

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